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Compound of Interest

Compound Name: (2S)-4-bromobutan-2-amine

Cat. No.: B15301743 Get Quote

A Spectroscopic Comparison of (2S)-4-
bromobutan-2-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (2S)-4-bromobutan-2-amine and

a selection of its structural analogs. The data presented is essential for the identification,

characterization, and quality control of these compounds in research and development

settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental

protocols.

Introduction
(2S)-4-bromobutan-2-amine is a chiral primary amine containing a bromine atom, making it a

valuable building block in the synthesis of various pharmaceutical and agrochemical

compounds. Its stereochemistry and the presence of two reactive functional groups (amine and

bromoalkane) allow for diverse chemical modifications. Understanding the spectroscopic

properties of this compound and its analogs is crucial for confirming its structure and purity.

This guide will compare the spectroscopic data of (2S)-4-bromobutan-2-amine with its

regioisomer, 1-bromobutan-2-amine, its secondary amine analog, N-methyl-(2S)-4-
bromobutan-2-amine, and the related alkyl halide, 2-bromobutane.
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Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (2S)-4-bromobutan-2-amine
and its analogs. Predicted data for (2S)-4-bromobutan-2-amine and its N-methyl analog are

based on established spectroscopic principles and data from closely related compounds.

¹H NMR Spectral Data (Predicted/Experimental)
Solvent: CDCl₃ Frequency: 400 MHz

Compound
δ (ppm) -
H1 (CH₃)

δ (ppm) -
H2 (CH₂)

δ (ppm) -
H3 (CH)

δ (ppm) -
H4 (CH₂)

δ (ppm) -
NH/NH₂

(2S)-4-

bromobutan-

2-amine

(Predicted)

~1.2 (d) ~1.9-2.1 (m) ~3.0-3.2 (m) ~3.4-3.5 (t) ~1.5 (br s)

1-

bromobutan-

2-amine

Not

applicable
~2.8-3.0 (m) ~3.2-3.4 (m) ~3.5 (dd) ~1.6 (br s)

N-methyl-

(2S)-4-

bromobutan-

2-amine

(Predicted)

~1.1 (d) ~1.8-2.0 (m) ~2.8-3.0 (m) ~3.4 (t)

~2.4 (s, N-

CH₃), ~1.4

(br s, NH)

2-

Bromobutane

[1]

~1.0 (t) ~1.7-1.9 (m) ~4.1 (m) ~1.7 (d)
Not

applicable

d: doublet, t: triplet, m: multiplet, dd: doublet of doublets, br s: broad singlet

¹³C NMR Spectral Data (Predicted/Experimental)
Solvent: CDCl₃ Frequency: 100 MHz
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Compound
δ (ppm) - C1
(CH₃)

δ (ppm) - C2
(CH₂)

δ (ppm) - C3
(CH)

δ (ppm) - C4
(CH₂)

(2S)-4-

bromobutan-2-

amine

(Predicted)

~23.0 ~40.0 ~50.0 ~35.0

1-bromobutan-2-

amine
Not applicable ~52.0 ~38.0 ~33.0

N-methyl-(2S)-4-

bromobutan-2-

amine

(Predicted)

~20.0 ~38.0 ~58.0 ~34.0

2-

Bromobutane[2]
~21.5 ~33.5 ~54.0 ~26.0

IR Spectral Data
Compound

ν (cm⁻¹) - N-H
stretch

ν (cm⁻¹) - C-H
stretch

ν (cm⁻¹) - N-H
bend

ν (cm⁻¹) - C-Br
stretch

(2S)-4-

bromobutan-2-

amine

(Predicted)

~3300-3400 (two

bands)
~2850-2960 ~1600 ~550-650

1-bromobutan-2-

amine

~3300-3400 (two

bands)
~2850-2960 ~1600 ~550-650

N-methyl-(2S)-4-

bromobutan-2-

amine

(Predicted)

~3300-3350 (one

band)
~2850-2960 Not applicable ~550-650

2-Bromobutane Not applicable ~2850-2975 Not applicable ~550-650

Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragments
(m/z)

(2S)-4-bromobutan-2-

amine
C₄H₁₀BrN 152.03

[M]+• and [M+2]+•

(~1:1 ratio), fragments

from α-cleavage (loss

of CH₂CH₂Br or CH₃)

and loss of Br.

1-bromobutan-2-

amine
C₄H₁₀BrN 152.03

[M]+• and [M+2]+•

(~1:1 ratio), fragments

from α-cleavage (loss

of CH₂Br or C₂H₅) and

loss of Br.

N-methyl-(2S)-4-

bromobutan-2-amine
C₅H₁₂BrN 166.06

[M]+• and [M+2]+•

(~1:1 ratio), fragments

from α-cleavage (loss

of CH₂CH₂Br or CH₃)

and loss of Br.

2-Bromobutane[3] C₄H₉Br 137.02

[M]+• and [M+2]+•

(~1:1 ratio), [M-Br]+,

and various alkyl

fragments.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.

Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s,

and an acquisition time of 4.0 s.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument at a

frequency of 100 MHz using a proton-decoupled pulse sequence. Data was collected with

1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time

of 1.0 s.

Data Processing: All spectra were processed using standard NMR software. The free

induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected.

Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was prepared between two

potassium bromide (KBr) plates.

Data Acquisition: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from

the sample spectrum.

Data Analysis: The positions of the major absorption bands were identified and are reported

in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via direct

injection or through a gas chromatography (GC) column for volatile compounds.

Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer over a

mass-to-charge (m/z) range of 40-400 amu.

Data Analysis: The molecular ion peaks ([M]+• and [M+2]+•) and major fragment ions were

identified. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and

⁸¹Br isotopes) was used to confirm the presence of bromine in the molecule and its

fragments.[3][4]
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the

target compounds.

General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Analyte

Dissolve in CDCl3 with TMS Prepare neat film on KBr plates Direct injection or GC introduction

NMR Spectrometer (¹H & ¹³C) FTIR Spectrometer Mass Spectrometer (EI)

FT, Phasing, Baseline Correction Background Subtraction Identify Molecular Ion & Fragments

Structure Elucidation & Comparison

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Analogs
The diagram below illustrates the structural relationships between (2S)-4-bromobutan-2-
amine and the compared analogs.
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Structural Relationships of Analogs

(2S)-4-bromobutan-2-amine

1-bromobutan-2-amine

Regioisomer

N-methyl-(2S)-4-bromobutan-2-amine

N-alkylation

2-bromobutane

Amine replaced by H

Click to download full resolution via product page

Caption: Analog Structural Relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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